Spectroscopic Profile of 6-Amino-1-Methylisoquinoline: A Technical Guide
Spectroscopic Profile of 6-Amino-1-Methylisoquinoline: A Technical Guide
Introduction
6-Amino-1-methylisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted isoquinoline, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The precise elucidation of its molecular structure and the confirmation of its identity are paramount for any research or development endeavor. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules.
Molecular Structure and Atom Numbering
The chemical structure of 6-amino-1-methylisoquinoline is depicted below. The atom numbering system used throughout this guide is provided to facilitate the assignment of spectroscopic signals.
Caption: Molecular structure of 6-amino-1-methylisoquinoline with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR spectroscopy is a primary technique for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of 6-amino-1-methylisoquinoline in a suitable solvent like DMSO-d₆ would provide distinct signals for the aromatic protons, the methyl group, and the amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 6-amino-1-methylisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial; DMSO-d₆ is often preferred for amino-containing compounds as it can slow down the exchange of the -NH₂ protons, potentially allowing for their observation.[2]
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).
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Data Acquisition: Acquire the free induction decay (FID) signal.
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Data Processing:
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Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
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Phase-correct the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]
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Integrate the signals to determine the relative number of protons for each resonance.
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Predicted ¹H NMR Data
The predicted chemical shifts (δ) are referenced to TMS at 0 ppm. These predictions are based on the additive effects of the amino and methyl substituents on the isoquinoline core.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (at C1) | ~ 2.7 | Singlet (s) | - | 3H |
| -NH₂ (at C6) | ~ 5.5 - 6.5 | Broad Singlet (br s) | - | 2H |
| H5 | ~ 7.0 | Singlet (s) or narrow doublet | J ≈ 1-2 Hz (long-range) | 1H |
| H7 | ~ 7.2 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz | 1H |
| H3 | ~ 7.4 | Doublet (d) | J ≈ 6.0 Hz | 1H |
| H4 | ~ 8.0 | Doublet (d) | J ≈ 6.0 Hz | 1H |
| H8 | ~ 8.2 | Doublet (d) | J ≈ 9.0 Hz | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
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Methyl Protons (-CH₃): The methyl group at the C1 position is expected to appear as a sharp singlet at approximately 2.7 ppm. This is a characteristic upfield shift for a methyl group attached to an aromatic ring.
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Amine Protons (-NH₂): The protons of the amino group are expected to give a broad singlet in the range of 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The exact chemical shift can be sensitive to concentration, temperature, and solvent.
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Aromatic Protons (H3-H8):
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H3 and H4: These two protons on the pyridine ring form an AX spin system and are expected to appear as doublets with a coupling constant of around 6.0 Hz. H4 is typically downfield from H3.
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H5, H7, and H8: These protons are on the benzene ring. The electron-donating amino group at C6 will shield the ortho (H5, H7) and para (not present) positions.
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H5: This proton is ortho to the amino group and is expected to be the most shielded of the aromatic protons on the benzene ring, appearing as a singlet or a narrow doublet due to a small long-range coupling.
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H7: This proton is also ortho to the amino group and meta to H8. It is expected to appear as a doublet of doublets due to coupling with H8 (ortho, J ≈ 9.0 Hz) and H5 (meta, J ≈ 2.0 Hz).
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H8: This proton is furthest from the electron-donating amino group and will be the most deshielded proton on the benzene ring, appearing as a doublet due to ortho coupling with H7.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6-amino-1-methylisoquinoline will produce a distinct signal in the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
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Instrument Setup:
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Use a high-field NMR spectrometer with a broadband probe.
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Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon.
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Acquisition and Processing: The data acquisition and processing steps are similar to those for ¹H NMR, with calibration typically performed using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[3]
Predicted ¹³C NMR Data
| Carbon Atom | Predicted δ (ppm) |
| -CH₃ (at C1) | ~ 20 - 25 |
| C7 | ~ 110 - 115 |
| C5 | ~ 118 - 122 |
| C4 | ~ 120 - 125 |
| C8a | ~ 125 - 130 |
| C3 | ~ 135 - 140 |
| C8 | ~ 138 - 142 |
| C4a | ~ 142 - 146 |
| C6 | ~ 148 - 152 |
| C1 | ~ 158 - 162 |
Interpretation of the Predicted ¹³C NMR Spectrum
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Aliphatic Carbon (-CH₃): The methyl carbon will appear in the upfield region, typically between 20 and 25 ppm.
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Aromatic Carbons: The nine aromatic carbons will appear in the downfield region (110-165 ppm).
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C1 and C6: The carbons directly attached to the nitrogen (C1) and the amino group (C6) are expected to be the most downfield due to the strong deshielding effects of these substituents.
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Shielded Carbons (C5, C7): The carbons ortho to the electron-donating amino group (C5 and C7) will be shifted upfield compared to the corresponding carbons in unsubstituted isoquinoline.
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The remaining carbon signals (C3, C4, C4a, C8, C8a) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents.
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Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a solid sample, the easiest method is to use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
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Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |
| ~ 1620 | N-H scissoring | Medium-Strong |
| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |
| 1380 - 1360 | C-H bend (-CH₃) | Medium |
| 1300 - 1200 | C-N stretch (aromatic amine) | Strong |
| 900 - 675 | C-H out-of-plane bending | Strong |
Interpretation of the Predicted IR Spectrum
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N-H Stretching: The presence of the primary amine group (-NH₂) will be clearly indicated by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
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C-H Stretching: The spectrum will show bands for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).
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Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system will appear in the 1600-1450 cm⁻¹ region.
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N-H Bending: A medium to strong absorption around 1620 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amine.
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C-N Stretching: A strong band in the 1300-1200 cm⁻¹ region will correspond to the C-N stretching of the aromatic amine.
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Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules, [M+H]⁺.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
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Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data
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Molecular Formula: C₁₀H₁₀N₂
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Molecular Weight: 158.20 g/mol
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Predicted [M+H]⁺: m/z 159.09
Expected Fragmentation Pathways
The fragmentation of protonated 6-amino-1-methylisoquinoline is expected to follow pathways characteristic of isoquinoline alkaloids. A likely fragmentation involves the loss of small neutral molecules.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 6-amino-1-methylisoquinoline.
Predicted Major Fragment Ions
| m/z | Proposed Fragment | Comments |
| 159 | [C₁₀H₁₁N₂]⁺ | Protonated molecular ion, [M+H]⁺ |
| 144 | [C₉H₈N₂]⁺ | Loss of a methyl radical (•CH₃) from the [M+H]⁺ ion. |
| 142 | [C₁₀H₈N]⁺ | Loss of ammonia (NH₃) from the [M+H]⁺ ion. |
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of 6-amino-1-methylisoquinoline based on fundamental principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. These predictions can aid in the confirmation of synthesis, guide the purification process, and ensure the quality of the material used in further research and development. It is recommended that this predicted data be used as a reference for comparison with experimentally obtained spectra.
References
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PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 6-Aminoisoquinoline. National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 848. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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ResearchGate. Which solvents I should use for taking NMR of amino acid?[Link]
